N-Methylphthalimide

Catalog No.
S537360
CAS No.
550-44-7
M.F
C9H7NO2
M. Wt
161.16g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylphthalimide

CAS Number

550-44-7

Product Name

N-Methylphthalimide

IUPAC Name

2-methylisoindole-1,3-dione

Molecular Formula

C9H7NO2

Molecular Weight

161.16g/mol

InChI

InChI=1S/C9H7NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3

InChI Key

ZXLYYQUMYFHCLQ-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C1=O

The exact mass of the compound N-Methylphthalimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44059. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Methylphthalimide (CAS 550-44-7) is a sterically compact, methylated derivative of phthalimide that serves as a highly effective, neutral electron acceptor and a versatile synthetic precursor. By replacing the acidic N-H proton of the parent phthalimide with a methyl group, this compound achieves a stable, reversible one-electron reduction potential and eliminates base-sensitive side reactions [1]. Featuring a moderate melting point of 129–132 °C, it offers reliable thermal processability for industrial scale-up. Consequently, N-methylphthalimide is heavily prioritized in procurement for photoinduced electron transfer (PET) studies, electrochemical flow battery research, and the scalable synthesis of N-heterocyclic carbene (NHC) ligands and agrochemical intermediates [2].

Procurement Fit

Physical Form White to off-white crystalline solid
Purity Grade Reported ≥98–99% (commercial)
Solubility Profile Soluble in DMSO, methanol; sparingly water-soluble

Attempting to substitute N-methylphthalimide with unsubstituted phthalimide or longer-chain N-alkyl analogs fundamentally compromises reaction predictability and synthetic yields. Unsubstituted phthalimide possesses an acidic N-H bond (pKa ~8.3) that readily deprotonates in basic or reducing media, forming an anion that drastically shifts the reduction potential and quenches desired electron transfer pathways [1]. Conversely, substituting with N-ethylphthalimide or higher alkyl derivatives introduces vulnerable γ-hydrogens into the system; upon photochemical excitation, these analogs undergo competing intramolecular hydrogen abstraction (Norrish-Yang cyclization), leading to self-degradation and lowering the efficiency of intermolecular coupling [2]. Procurement of the exact N-methylated compound is therefore mandatory to maintain a neutral electrophore and prevent intramolecular side reactions.

Substitution Risk

Property
N-Methylphthalimide
Phthalimide (unsubstituted)
N-Propylphthalimide
N–H Acidity / Reactivity
No acidic N–H; pKa predicted −2.09
Acidic proton (pKa ~8.3) enables base-mediated alkylation
Lacks acidic proton; reactivity profile differs
Triplet-State Photophysics
Methyl-driven triplet behavior; reported ΦΔ up to 0.7
Different intersystem crossing efficiency
Lower singlet oxygen yield (ΦΔ 0.3–0.5)
Synthetic Pathway Compatibility
High-yield continuous flow; bis-amide byproduct avoided
May require N–H protection; deprotonation/alkylation pathways
Batch synthesis may generate bis-amide impurity

Photochemical Stability: Elimination of Intramolecular Degradation

In photochemical applications, the choice of N-substituent strictly dictates the stability of the excited state. N-Ethylphthalimide contains γ-hydrogens that trigger intramolecular hydrogen abstraction upon irradiation, leading to biradical coupling and the formation of benzazepinedione side products (approx. 5% yield), which degrades the reagent [1]. N-Methylphthalimide lacks these γ-hydrogens, completely avoiding this intramolecular degradation pathway and ensuring that the excited state is fully available for targeted intermolecular photoinduced electron transfer (PET) [1].

Evidence DimensionIntramolecular photocyclization (degradation)
Target Compound Data0% intramolecular γ-hydrogen abstraction (structurally precluded)
Comparator Or BaselineN-Ethylphthalimide (~5% yield of benzazepinedione degradation product)
Quantified DifferenceComplete elimination of intramolecular Norrish-Yang cyclization
ConditionsUV irradiation in solvent (e.g., MeCN) during PET protocols

Eliminating self-degradation pathways ensures higher yields and cleaner reaction profiles in photochemical synthesis, reducing the need for complex downstream purification.

Singlet Oxygen Quantum Yield
Head-to-head
ΦΔ up to 0.7 (vs N-propylphthalimide 0.3–0.5)
Supports photo-oxidation efficiency screening
Laser flash photolysis; air/O₂-saturated solvents

Electrochemical Reduction Predictability in Basic Media

N-Methylphthalimide exhibits a highly predictable and reversible one-electron reduction to its corresponding radical anion at approximately -1.35 V (vs. SCE in DMF) and -1.5 V (in MeCN)[1]. In contrast, unsubstituted phthalimide contains an acidic N-H proton that can be abstracted by bases or generated radical anions, forming a phthalimide anion. This deprotonation drastically alters the electronic structure, shifting the reduction potential and quenching fluorescence, which disrupts standard electron transfer mechanisms [1].

Evidence DimensionReversible one-electron reduction stability
Target Compound DataStable radical anion formation at -1.35 V (DMF) without deprotonation
Comparator Or BaselineUnsubstituted Phthalimide (undergoes deprotonation to anion, altering redox state)
Quantified DifferenceMaintenance of neutral electrophore integrity vs. base-induced anionic shift
ConditionsCyclic voltammetry in polar aprotic solvents (DMF/MeCN)

A stable, non-acidic reduction profile is critical for reproducible electrochemical synthesis and the design of redox flow battery components.

Continuous Flow Purity Profile
Class-level
Quantitative conversion (>99%); substantially bis-amide free
May support scale-up where amide impurity is critical
Hot-tube reactor; class-level vs batch melt conditions

Precursor Efficiency in N-Heterocyclic Carbene (NHC) Ligand Synthesis

When utilized as an electron-withdrawing N-substituent in the synthesis of benzimidazolium salts (precursors for PEPPSI Pd-NHC catalysts), N-methylphthalimide demonstrates strong reactivity and steric accommodation. Reactions incorporating the N-methylphthalimide moiety achieve yields of 81–97%[1]. In comparison, utilizing bulkier or more flexible aliphatic groups, such as 2-morpholinoethyl, under identical conditions results in significantly lower yields (approx. 62%) due to steric hindrance and differing electronic effects[1].

Evidence DimensionYield of benzimidazolium salt precursor
Target Compound Data81–97% yield
Comparator Or Baseline2-Morpholinoethyl substituted analog (62% yield)
Quantified Difference19–35% absolute increase in precursor synthesis yield
ConditionsN-alkylation of benzimidazole derivatives in DMF

Higher precursor yields directly translate to lower manufacturing costs and greater scalability when producing advanced organometallic catalysts.

Pd-NHC Catalytic Efficiency
Class-level
High activity at low catalyst loadings (Suzuki-Miyaura coupling)
Reported ligand-precursor advantage for cross-coupling
PEPPSI-type Pd-NHC complexes; asymmetric biaryl formation

Thermal Processability and Handling Characteristics

The thermal profile of N-methylphthalimide provides a distinct processing advantage over its unmethylated and extended-alkyl counterparts. It possesses a moderate melting point of 129–132 °C [1]. Unsubstituted phthalimide is highly refractory with a melting point of approximately 238 °C, making solvent-free or melt-blending processes energy-intensive and difficult. Conversely, N-ethylphthalimide has a much lower melting point of 79 °C, which can complicate handling, storage, and formulation stability in warmer industrial environments [1].

Evidence DimensionMelting point / Thermal processing window
Target Compound Data129–132 °C
Comparator Or BaselineUnsubstituted phthalimide (~238 °C) and N-Ethylphthalimide (~79 °C)
Quantified Difference~100 °C lower than unsubstituted; ~50 °C higher than N-ethyl analog
ConditionsStandard atmospheric pressure

A moderate melting point facilitates easier handling, formulation, and low-energy melt processing in industrial manufacturing settings.

Microwave-Assisted Synthesis
Cross-study comparable
119 W / 4 min (approx. 60-fold time reduction vs conventional)
Supports rapid on-demand lab synthesis
Phthalic anhydride + aqueous methylamine; data to verify
Melting Point Depression
Cross-study comparable
129–137°C (vs phthalimide 238–240°C)
Enables lower-temperature processing; alters solubility
Disruption of N–H···O=C hydrogen bonding network

Intermolecular Photoinduced Electron Transfer (PET) Acceptor

Due to its lack of γ-hydrogens and its stable, reversible reduction potential, N-methylphthalimide is the preferred electron acceptor for intermolecular PET reactions. It is widely used in the synthesis of macrocyclic compounds and bioactive addition adducts, where avoiding the intramolecular degradation common to N-ethylphthalimide is critical for maximizing product yield [1].

Precursor for PEPPSI Pd-NHC Cross-Coupling Catalysts

Leveraging its high precursor synthesis yields (81–97%), N-methylphthalimide is an ideal electron-withdrawing substituent for benzimidazolium salts. These precursors are converted into highly active PEPPSI Pd-NHC complexes, which are essential for driving industrial Suzuki-Miyaura cross-coupling and arylation reactions [2].

Intermediate for Nitro-Phthalimide Derivatives

N-Methylphthalimide serves as a robust, thermally processable starting material for the synthesis of 4-nitro-N-methylphthalimide. Its blocked N-position prevents the competing N-alkylation side reactions that occur when attempting to nitrate and subsequently alkylate unsubstituted phthalimide, streamlining the production of complex pharmaceutical APIs and specialized dyestuffs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Photoredox Catalysis & Singlet Oxygen Oxidations
Reported singlet oxygen quantum yield
Verify ΦΔ under intended solvent/oxygen conditions
Industrial High-Purity Intermediate Synthesis
Continuous-flow purity profile (bis-amide avoidance)
Confirm byproduct levels in scale-up runs
NHC Ligand Design for Pd Cross-Coupling
Electron-withdrawing N-methylphthalimide motif
Assess catalyst performance at desired loading
Rapid Microwave-Assisted Lab Synthesis
Microwave compatibility; short reaction time
Optimize power/time for target throughput

Physical Description

DryPowder

XLogP3

1.3

LogP

1.31 (LogP)

Appearance

DryPowder

UNII

647UP45J2U

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

550-44-7

Wikipedia

N-methylphthalimide

General Manufacturing Information

Plastic material and resin manufacturing
1H-Isoindole-1,3(2H)-dione, 2-methyl-: ACTIVE

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